1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one
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Overview
Description
1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the quinoxaline and piperazine moieties within its structure suggests that it may exhibit diverse biological activities.
Preparation Methods
The synthesis of 1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidin-2-one core: This can be achieved through the ring contraction and deformylative functionalization of piperidine derivatives.
Introduction of the phenyl group: This step often involves the use of phenylation reagents under specific conditions to attach the phenyl group to the pyrrolidin-2-one core.
Attachment of the quinoxalin-2-ylpiperazin-1-yl moiety: This is typically done through nucleophilic substitution reactions where the piperazine ring is functionalized with the quinoxaline group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its structural features that may interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The quinoxaline and piperazine moieties are known to interact with various receptors and enzymes, potentially modulating their activity . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine core and exhibit similar biological activities.
Quinoxaline derivatives: These compounds are known for their diverse pharmacological properties and are used in various therapeutic applications.
Piperazine derivatives: These compounds are widely studied for their potential as central nervous system agents and other therapeutic uses.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities compared to its individual components.
Properties
IUPAC Name |
1-phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22-20(10-11-27(22)17-6-2-1-3-7-17)25-12-14-26(15-13-25)21-16-23-18-8-4-5-9-19(18)24-21/h1-9,16,20H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDUUXEUDVHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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